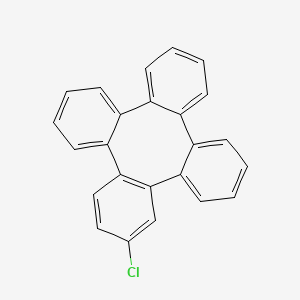

2-Chlorotetraphenylene

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H15Cl |

|---|---|

Molecular Weight |

338.8 g/mol |

IUPAC Name |

2-chlorotetraphenylene |

InChI |

InChI=1S/C24H15Cl/c25-16-13-14-23-21-11-4-3-9-19(21)17-7-1-2-8-18(17)20-10-5-6-12-22(20)24(23)15-16/h1-15H |

InChI Key |

ATOYFQNWKLVJAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C5=CC=CC=C25 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chlorotetraphenylene and Its Congeners

Direct Halogenation Strategies for Tetraphenylene (B3251814) Frameworks

Direct halogenation of the tetraphenylene scaffold presents a straightforward approach to introduce chlorine atoms onto the aromatic system. rsc.orgbeilstein-journals.org This method relies on the principles of electrophilic aromatic substitution, where the electron-rich tetraphenylene ring attacks a highly electrophilic halogenating agent.

Electrophilic Aromatic Chlorination Mechanisms in Tetraphenylene Synthesis

Electrophilic aromatic chlorination is a classic and effective method for the synthesis of aryl chlorides. masterorganicchemistry.com In the context of tetraphenylene, this reaction typically involves the activation of a chlorine source, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), with a Lewis acid catalyst. wikipedia.org The catalyst, for instance, aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), polarizes the Cl-Cl bond, generating a highly electrophilic chlorine species that can be attacked by the π-electrons of the tetraphenylene ring. masterorganicchemistry.comlibretexts.org This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, which temporarily disrupts the aromaticity of one of the benzene (B151609) rings. wikipedia.org The subsequent loss of a proton from the same carbon atom that was attacked by the electrophile restores aromaticity and yields the chlorinated tetraphenylene product. libretexts.org

Optimization of Regioselectivity in 2-Chlorotetraphenylene Formation

Achieving regioselectivity, specifically the formation of the 2-chloro isomer, is a critical aspect of these synthetic strategies. The substitution pattern on the tetraphenylene ring is influenced by both electronic and steric factors. rsc.orgrsc.org For instance, the presence of directing groups on the tetraphenylene framework can guide the incoming electrophile to a specific position. rsc.org Researchers have explored various reaction conditions, including the choice of solvent, temperature, and catalyst, to optimize the yield of the desired this compound isomer. nih.gov In some cases, the inherent reactivity of the tetraphenylene ring system can lead to a mixture of isomers, necessitating careful purification to isolate the 2-chloro derivative. oup.com

Catalytic Systems for Halogenation Reactions (e.g., Gold(III) Chloride/Boron Trifluoride Diethyl Etherate)

Modern synthetic methods have introduced advanced catalytic systems to enhance the efficiency and selectivity of halogenation reactions. A notable example is the use of a gold(III) chloride (AuCl₃) catalyst in conjunction with a co-catalyst like boron trifluoride diethyl etherate (BF₃·Et₂O) for the chlorination of tetraphenylene using N-chlorosuccinimide (NCS). beilstein-journals.orgnih.gov This system has demonstrated high efficacy, with the addition of BF₃·Et₂O dramatically improving the yield of this compound to as high as 94%. nih.gov The precise role of the gold catalyst is to activate the NCS, making it a more potent electrophile for the aromatic substitution reaction. nih.gov

| Catalyst System | Reagent | Temperature (°C) | Time (h) | Yield (%) of this compound |

| AuCl₃ | NCS | 110 | 12 | 28 |

| AuCl₃ | NCS | 90 | 12 | Lower Yield |

| AuCl₃ | NCS | 130 | 12 | Lower Yield |

| AuCl₃ / BF₃·Et₂O | NCS | 110 | 12 | 72 |

| AuCl₃ / BF₃·Et₂O | NCS | 110 | 24 | 90 |

| AuCl₃ / BF₃·Et₂O | NCS (2.0 equiv) | 110 | 24 | 94 |

| Data sourced from a study on the transition-metal-catalyzed derivatization of tetraphenylene. nih.gov |

Transition Metal-Catalyzed Derivatization Approaches

Transition metal catalysis offers a versatile and powerful toolkit for the synthesis of functionalized tetraphenylenes, including this compound. nih.govbeilstein-journals.orgnih.gov These methods often involve the activation of C-H bonds, allowing for the direct introduction of various functional groups. beilstein-journals.orgthieme-connect.de

Palladium-Catalyzed Cross-Coupling Methodologies for Substituted Tetraphenylenes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the derivatization of tetraphenylenes. thieme-connect.desmolecule.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, palladium catalysts can facilitate the coupling of a halogenated tetraphenylene with a variety of coupling partners, such as boronic acids (Suzuki coupling) or organostannanes (Stille coupling), to introduce new substituents onto the tetraphenylene core. oup.com This approach is particularly valuable for creating unsymmetrically substituted tetraphenylenes, which are challenging to synthesize via direct derivatization methods. nih.gov

Iron-Catalyzed Intramolecular Cross-Coupling Protocols

The use of iron, an abundant and environmentally benign metal, has gained traction in cross-coupling reactions, presenting a cost-effective alternative to precious metals like palladium. mdpi.comorganic-chemistry.org While direct synthesis of this compound via an iron-catalyzed intramolecular cross-coupling has been a subject of exploration, established protocols often rely on other transition metals. However, the principles of iron-catalyzed cross-coupling of organolithium compounds with organic halides offer a promising avenue. researchgate.net

One proposed strategy involves a one-pot, iron-catalyzed intramolecular cross-coupling protocol. researchgate.net This approach would typically start with a precursor like a 2,2'-dihalo-biphenyl derivative, which could be functionalized with a chlorine atom at the desired position. Lithiation of this dihalobiphenyl, followed by an iron-catalyzed intramolecular coupling, could yield the tetraphenylene skeleton. The efficiency of such reactions can be influenced by additives; for instance, lithium salts like LiBr have been shown to accelerate iron-catalyzed enyne cross-coupling reactions. organic-chemistry.org

Mechanistically, these reactions are thought to involve the in-situ reduction of an Fe(III) precatalyst to a more reactive low-valent state. organic-chemistry.orgillinois.edu This active iron species can then participate in a catalytic cycle involving oxidative addition to a carbon-halogen bond and subsequent reductive elimination to form the new carbon-carbon bond, thus completing the cyclization. organic-chemistry.orgillinois.edu The development of these methods is significant for creating functionalized tetraphenylenes, including chlorinated variants. beilstein-journals.org

Alternative Synthetic Pathways for Tetraphenylene Derivatives Applicable to Chlorination

Several alternative synthetic routes have been established for the construction of the tetraphenylene framework. researchgate.netoup.comrsc.org These methods, while not always directly employing chlorine-substituted precursors, are fundamentally adaptable for the synthesis of chlorinated tetraphenylene derivatives by using appropriately functionalized starting materials.

Pyrolysis and Metal-Catalyzed Dimerization of Biphenylenes

One of the most direct methods to synthesize the parent tetraphenylene is the thermal dimerization of biphenylene (B1199973). oup.com Pyrolysis of biphenylene in the liquid phase at high temperatures (e.g., 400°C) can produce tetraphenylene in nearly quantitative yields (96%). oup.comnih.gov This high-yield process is believed to proceed through a biphenylene diradical intermediate. oup.com However, this high-temperature method has limitations, particularly for producing substituted derivatives. For example, the pyrolysis of tetramethyl biphenylene resulted in an extremely low yield (6%) of the corresponding octamethyltetraphenylene. oup.com

To circumvent the harsh conditions of pyrolysis, metal-catalyzed dimerization of biphenylene has been developed. nih.gov This approach leverages the ring strain of biphenylene to facilitate C-C bond cleavage by transition metals. oup.comoup.com Various metal complexes have been shown to catalyze this transformation, offering a pathway to tetraphenylenes under milder conditions, although often with the formation of isomers. oup.comnih.govoup.com

Table 1: Comparison of Metal Catalysts in Biphenylene Dimerization

| Catalyst | Temperature (°C) | Yield of Tetraphenylene (%) | Reference |

|---|---|---|---|

| None (Pyrolysis) | 400 | 96 | oup.comnih.gov |

| Ni(CO)₂(PPh₃)₂ | 100 | Small Yield | oup.comnih.gov |

| Ni(COD)(PMe₃)₂ | - | 10-15 (isomer mixture) | oup.comresearchgate.net |

| Pt(PEt₃)₃ / Pd(PEt₃)₃ | 120 | Catalytic | oup.comoup.com |

This catalytic approach has been used to create substituted tetraphenylenes. For instance, nickel catalysis was used to yield a mixture of tetrasubstituted tetraphenylenes. oup.comoup.com The synthesis of heterocyclic tetraphenylene derivatives has also been achieved using palladium catalysts. oup.comsciengine.com These examples demonstrate the potential for applying this method to chlorinated biphenylene precursors.

Diels-Alder Cycloaddition and Deoxygenation Protocols

A highly practical and versatile route to tetraphenylene and its analogs is the 'cycloaddition-deoxygenation protocol'. oup.comoup.com This strategy typically begins with a highly strained planar diyne, such as sym-dibenzo-1,5-cyclooctadiene-3,7-diyne. oup.comoup.com This diyne undergoes a Diels-Alder reaction with a diene, commonly furan (B31954) or a substituted furan, to form a bis-endoxide intermediate. oup.comoup.com The crucial final step is the deoxygenation of this intermediate, often accomplished using a low-valent titanium reagent, to yield the final tetraphenylene structure. oup.comoup.com

This method has been successfully employed to synthesize the parent tetraphenylene with a 50% yield. oup.comoup.com Its major advantage lies in its modularity, allowing for the synthesis of a wide array of functionalized tetraphenylenes by using substituted diynes or furans. oup.comoup.com For example, this protocol has been used to create:

A family of benzo-fused tetraphenylenes. oup.comoup.com

Octaphenyltetraphenylene, which was obtained in a 95% yield. oup.com

Hydroxyl- and methoxy-substituted tetraphenylenes. oup.com

Complex structures like a "buckycatcher" containing two corannulene (B50411) units linked by a tetraphenylene core. oup.com

The synthesis of 1,16-dimethoxytetraphenylene in an 80% yield via this route highlights its efficiency. oup.com Given its tolerance for various functional groups, this protocol is well-suited for the synthesis of chlorinated tetraphenylenes by starting with a chlorinated version of the diyne precursor.

Oxidative Coupling Reactions of Dilithiobiphenyl Derivatives

The formation of the tetraphenylene skeleton can be achieved through the oxidative homo-coupling of 2,2'-dilithiobiphenyl. oup.comoup.com This organometallic intermediate is typically generated from a precursor like 2,2'-dibromobiphenyl (B83442) or o-phenylenemercury. oup.comoup.com The subsequent coupling is mediated by various transition metal chlorides. oup.com

A significant challenge in this method is controlling the selectivity, as the reaction can yield biphenylene as a major byproduct. oup.com The reaction outcome is highly sensitive to several factors:

Solvents : Diethyl ether (Et₂O) was found to favor the formation of tetraphenylenes, whereas tetrahydrofuran (B95107) (THF) favored the production of biphenylenes. oup.com

Substituents : The nature of substituents on the phenyl rings also influences the product distribution. oup.com

Inter- and Intramolecular Cycloadditions of ortho-Phenylene-Tethered Triynes

A sophisticated and powerful method for synthesizing chiral and highly functionalized tetraphenylenes involves the rhodium-catalyzed [2+2+2] cycloaddition of triynes. oup.comthieme-connect.comrsc.org This protocol involves the consecutive inter- and intramolecular cycloaddition of two molecules of an ortho-phenylene-tethered triyne. thieme-connect.comrsc.org

The reaction provides access to substituted tetraphenylene derivatives in good yields (45–93%) and, crucially, can be rendered highly enantioselective (up to 99% ee) by using a chiral rhodium catalyst. oup.comacs.org This was the first method to achieve a catalytic and highly enantioselective synthesis of chiral tetraphenylenes. rsc.org The scope of the reaction is broad, accommodating both electron-donating and electron-withdrawing groups on the phenyl rings of the triyne substrate. oup.com

This elegant protocol is a key strategy for accessing complex tetraphenylene structures that would be difficult to obtain through other methods. rsc.org By incorporating a chlorine atom into the structure of the starting ortho-phenylene-tethered triyne, this method could be directly applied to the enantioselective synthesis of this compound congeners.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-Dibromobiphenyl |

| 2,2'-Dilithiobiphenyl |

| 1,16-Dimethoxytetraphenylene |

| Biphenylene |

| Corannulene |

| Diethyl ether |

| Furan |

| Octamethyltetraphenylene |

| Octaphenyltetraphenylene |

| o-Phenylenemercury |

| sym-Dibenzo-1,5-cyclooctadiene-3,7-diyne |

| Tetrahydrofuran |

| Tetramethyl biphenylene |

Chemical Reactivity and Mechanistic Investigations of 2 Chlorotetraphenylene

Reaction Pathways Involving the Chloro-Substituent

The presence of a chlorine atom on the tetraphenylene (B3251814) core introduces specific reaction possibilities, primarily centered around the carbon-chlorine bond.

Nucleophilic Aromatic Substitution Potential on the Tetraphenylene Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for aryl halides. In this type of reaction, a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. For SNAr to proceed efficiently, the aromatic ring typically needs to be "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. These activating groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the reaction.

Table 1: Comparison of Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Favorable for SNAr | Relevance to 2-Chlorotetraphenylene |

| Aromatic Ring | Electron-poor | The tetraphenylene core is inherently electron-rich, but the chloro-substituent provides some level of electron withdrawal. |

| Substituents | Strong electron-withdrawing groups (e.g., -NO₂) positioned ortho/para to the leaving group | The tetraphenylene framework lacks strong, dedicated activating groups. |

| Leaving Group | Good leaving groups (halides are common) | The chloro group is a competent leaving group in SNAr reactions. |

| Nucleophile | Strong nucleophiles (e.g., -OH, -OR) | Strong nucleophiles would be necessary to facilitate the reaction on a less-activated aromatic ring. |

Radical Reactions and Halogen Atom Abstraction Processes

Radical reactions offer another important avenue for the chemical transformation of this compound. These reactions are distinguished by the involvement of chemical species that possess unpaired electrons, known as free radicals. Typically, radical reactions unfold in three key stages: initiation, propagation, and termination.

Initiation: This initial step involves the generation of radicals, often accomplished through the homolytic cleavage of a chemical bond using an input of energy, such as heat or light. In the context of this compound, a possible initiation event could be the homolytic cleavage of the carbon-chlorine bond, although this is generally less favorable than the abstraction of the chlorine atom by a pre-existing radical. A more probable initiation scenario in a reaction mixture would involve the formation of radicals from a more labile initiator molecule.

Propagation: This is a self-sustaining chain reaction phase where a radical reacts with a stable molecule to generate a new product and another radical, which can then perpetuate the chain. For this compound, a critical propagation step would be halogen atom abstraction, a process in which a radical species (R•) abstracts the chlorine atom to produce a tetraphenylene radical and a new stable molecule (R-Cl).

The stability of the resulting tetraphenylene radical is a determining factor in these processes. Generally, more substituted radicals exhibit greater stability. The extensive delocalization of the unpaired electron across the large π-conjugated system of the tetraphenylene core would significantly contribute to the stability of this radical intermediate.

Regioselective Functionalization of Tetraphenylenes

Achieving regioselectivity—the precise control over the position at which a chemical reaction occurs on a molecule—is a paramount challenge in the synthesis of complex organic molecules. For the functionalization of tetraphenylenes, several sophisticated strategies have been devised to introduce chemical moieties at specific, predetermined positions.

Late-Stage Functionalization via Cyclic Iodonium (B1229267) Salts

Late-stage functionalization encompasses the introduction of functional groups into a complex molecular architecture at a late stage of the synthetic sequence. This powerful approach allows for the rapid diversification of molecular scaffolds. A highly effective method for the regioselective functionalization of arenes, which is applicable to tetraphenylene derivatives, involves the utilization of cyclic iodonium salts. Research has shown that tetraphenylene-based cyclic iodonium salts can be synthesized through regioselective iodination, directed by the steric hindrance of substituents like tert-butyl groups or the electronic influence of nitro groups. These cyclic iodonium salts then serve as versatile precursors for a range of functionalization reactions.

Atom(s) Insertion Processes and Fused-Ring Systems

The insertion of single atoms or groups of atoms into the tetraphenylene framework can lead to the construction of larger, fused-ring systems. These transformations can dramatically alter the electronic and structural properties of the parent molecule. Such reactions often proceed through intricate mechanistic pathways and can be highly dependent on the specific substitution pattern of the starting tetraphenylene derivative. For instance, the functionalization of tetraphenylene-based cyclic iodonium salts through various atom(s) insertion processes has been demonstrated to yield a variety of tetraphenylene-based [8 + n] and [n + 8 + n] fused rings, including the formation of intriguing double helical structures.

Reaction Kinetics and Thermodynamic Considerations in Chlorinated Polycyclic Aromatic Hydrocarbon Formation

The formation of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), a class of compounds that includes this compound, is fundamentally governed by the principles of reaction kinetics and thermodynamics.

Table 2: General Thermodynamic Data for Radical Chlorination Steps

| Reaction Step | General Description | Enthalpy Change (ΔH) |

| Initiation | Cl-Cl → 2 Cl• | Endothermic (requires an input of energy) |

| Propagation 1 | R-H + Cl• → R• + H-Cl | Can be either exothermic or endothermic, depending on the strength of the R-H bond |

| Propagation 2 | R• + Cl-Cl → R-Cl + Cl• | Typically exothermic |

| Termination | 2 Cl• → Cl-Cl | Exothermic |

| Termination | 2 R• → R-R | Exothermic |

| Termination | R• + Cl• → R-Cl | Exothermic |

Note: In this table, R represents an organic radical. The specific enthalpy values will vary depending on the precise chemical identity of R.

A thorough understanding of these kinetic and thermodynamic factors is essential for controlling the synthesis of specific chlorinated PAHs, such as this compound, and for accurately predicting their potential environmental fate and subsequent reactivity.

Acceleration of Aromatic Hydrogen Abstraction by Chlorine Atoms

The abstraction of hydrogen atoms from aromatic rings is a critical step in the transformation and degradation of PAHs. Chlorine atoms (Cl•) are known to be highly reactive species that can accelerate this process. The rate constants for the reaction of chlorine atoms with organic compounds, including aromatic hydrocarbons, are often one to two orders of magnitude larger than those for reactions with hydroxyl radicals (•OH), another important atmospheric oxidant. researchgate.net

Research on the gas-phase reactions of chlorine atoms with various aromatic hydrocarbons has demonstrated that H-atom abstraction is a dominant reaction pathway, particularly for alkyl-substituted naphthalenes. acs.org For unsubstituted PAHs like naphthalene, both H-atom abstraction and Cl addition to the aromatic ring are considered important pathways. researchgate.net The specific site of hydrogen abstraction and the subsequent reaction steps determine the final products, which can include aldehydes and alcohols derived from the parent aromatic compound. acs.org

The efficiency of hydrogen abstraction can be influenced by the structure of the PAH. For instance, studies on the reaction of chlorine atoms with toluene (B28343) have shown that the primary reaction is the abstraction of a hydrogen atom from the methyl group. uhmreactiondynamics.org In the context of larger PAHs, the presence of chlorine atoms in a high-temperature environment is suggested to accelerate the abstraction of aromatic hydrogen, thereby activating the PAH molecules for further growth and transformation. tandfonline.com

Table 2: Comparison of Radical Reactivity with Aromatic Hydrocarbons

| Radical Species | General Reaction Type with PAHs | Relative Reaction Rate |

| Chlorine Atom (Cl•) | Hydrogen Abstraction, Addition | High researchgate.net |

| Hydroxyl Radical (•OH) | Addition to Aromatic Ring, Hydrogen Abstraction | Moderate |

This table provides a general comparison based on literature for various PAHs and is not specific to this compound.

Advanced Spectroscopic Elucidation of 2 Chlorotetraphenylene Structure and Conformation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and provides structural clues through the analysis of fragmentation patterns. msu.edu

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For 2-chlorotetraphenylene (C₂₄H₁₅Cl), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.

Experimental data obtained via ESI-TOF (Electrospray Ionization - Time of Flight) HRMS shows a sodium adduct of the molecule [M+Na]⁺. The calculated mass for C₂₄H₁₅ClNa⁺ is 361.0754 m/z, while the experimentally found value is 361.0751 m/z, confirming the elemental composition. beilstein-journals.org The presence of a chlorine atom is also identifiable by the isotopic pattern of the molecular ion peak, where the M+2 peak (due to the ³⁷Cl isotope) will have an intensity approximately one-third that of the M+ peak (due to the ³⁵Cl isotope). chemguide.co.ukyoutube.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₂₄H₁₅ClNa]⁺ | 361.0754 | 361.0751 |

Data obtained via ESI-TOF. Sourced from supporting information for a synthesis of 2-substituted tetraphenylenes. beilstein-journals.org

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺·), the ion can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a roadmap to the molecule's structure. For chlorinated polycyclic aromatic hydrocarbons like this compound, fragmentation often involves the loss of the chlorine atom or cleavage of the aromatic rings. wikipedia.org

Common fragmentation pathways for aromatic compounds include the loss of small, stable neutral molecules. libretexts.org For this compound, characteristic fragments would likely include the loss of a chlorine radical (·Cl) to give a [C₂₄H₁₅]⁺ ion, or the loss of HCl to give a [C₂₄H₁₄]⁺· radical cation. Further fragmentation could involve the cleavage of the fused ring system, a characteristic of polycyclic aromatic compounds. whitman.edu The stability of the tetraphenylene (B3251814) ring system would likely result in a prominent molecular ion peak in the spectrum. libretexts.org

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromotetraphenylene |

| 2-Iodotetraphenylene |

| 2-Fluorotetraphenylene |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. When applied to this compound, these methods provide a detailed fingerprint of the molecule's structure, revealing information about its functional groups and the subtle interplay of forces within its chlorinated aromatic system. mdpi.commdpi.com

Characteristic Vibrations of the Chlorinated Aromatic System

The vibrational spectrum of this compound is dominated by modes originating from the tetraphenylene framework and modified by the chlorine substituent. The key characteristic vibrations are associated with the aromatic rings and the carbon-chlorine bond.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org For a complex molecule like this compound, a group of bands is expected in this region, corresponding to the various C-H bonds on the four phenyl rings.

C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of characteristic bands, typically between 1600 cm⁻¹ and 1450 cm⁻¹. youtube.com Benzene (B151609) rings, for instance, often show distinct peaks near 1600 cm⁻¹ and 1585 cm⁻¹. libretexts.org The extensive conjugation in the tetraphenylene structure would result in strong, sharp absorptions in this area.

C-H Bending: In-plane and out-of-plane bending of the aromatic C-H bonds produce signals in the "fingerprint region" (below 1300 cm⁻¹). Out-of-plane (OOP) bending is particularly sensitive to the substitution pattern on the aromatic rings and can provide structural clues.

C-Cl Stretching: The carbon-chlorine stretching mode is a key signature. In chlorinated hydrocarbons, this vibration is known to be conformationally sensitive and appears in the 750-550 cm⁻¹ range. umich.edu Studies on analogous molecules like 2-chlorobiphenyl (B15942) show characteristic peaks induced by the chlorine substituent, distinguishing it from other isomers. researchgate.net For this compound, a strong band in this region would be a definitive indicator of the chloro-aromatic system.

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Corresponds to the stretching of C-H bonds on the phenyl rings. libretexts.org |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Strong to Medium | A series of sharp bands indicating the conjugated aromatic system. youtube.com |

| C-H In-Plane Bend | 1300 - 1000 | Variable | Found in the complex fingerprint region of the spectrum. |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | The exact position is indicative of the aromatic substitution pattern. |

| C-Cl Stretch | 750 - 550 | Strong | A key signature whose frequency can be sensitive to the local molecular geometry. umich.edu In similar chlorinated molecules, this mode is highly characteristic. researchgate.net |

Conformational Analysis via Vibrational Signatures

The tetraphenylene core is not planar, allowing for different spatial arrangements, or conformations, due to rotation around the single bonds connecting the phenyl rings. These different conformers can, in principle, be distinguished by vibrational spectroscopy. doi.orgepfl.ch

The rationale is that each unique conformation possesses a distinct symmetry. According to the selection rules of IR and Raman spectroscopy, a change in molecular symmetry can alter the activity of certain vibrational modes. nih.gov For example, a vibration that is Raman-active in a highly symmetric conformer might become IR-active (or vice-versa) in a less symmetric conformer.

Furthermore, the precise frequencies of vibrational modes, particularly those involving the linkages between the rings and the C-Cl bond, are sensitive to the local environment. umich.edu Changes in dihedral angles between the phenyl rings from one conformer to another would alter the degree of vibrational coupling between them. rsc.org This can lead to observable shifts in the peak positions and changes in peak intensities, providing a unique vibrational signature for each stable conformer. researchgate.net While challenging to resolve, such spectral differences are a powerful tool for detailed conformational analysis in complex molecules.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, which operates in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, provides insight into the electronic structure of a molecule by probing the transitions between electronic energy levels. msu.edukhanacademy.org For this compound, the spectrum is defined by the extensive π-conjugated system of the tetraphenylene core.

The primary electronic transitions observed in aromatic molecules like this are π → π* transitions. libretexts.org These involve the excitation of an electron from a bonding (π) molecular orbital to an anti-bonding (π*) molecular orbital. Due to the large, conjugated system in tetraphenylene, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is relatively small. This results in strong absorption in the UV region.

As the extent of conjugation increases, the energy required for excitation decreases, causing the absorption maximum (λmax) to shift to longer wavelengths (a bathochromic or red shift). utoronto.ca Therefore, this compound is expected to absorb at significantly longer wavelengths than a simpler aromatic compound like benzene. The chlorine atom acts as an auxochrome, a substituent that can modify the absorption characteristics of the main chromophore (the tetraphenylene system). It may cause small shifts in the λmax and changes in absorption intensity but does not fundamentally alter the nature of the π → π* transitions.

The resulting UV-Vis spectrum would likely show one or more intense absorption bands, characteristic of highly conjugated systems. utoronto.ca This fine structure can arise from transitions to different vibrational levels within the excited electronic state.

The table below outlines the anticipated electronic transitions for this compound.

| Transition Type | Chromophore | Expected λmax Region | Notes |

| π → π* | Tetraphenylene | ~200 - 400 nm | Intense absorption bands are characteristic of extended aromatic systems. The chlorine substituent may cause minor shifts in the exact peak positions. libretexts.orgutoronto.ca |

Theoretical and Computational Chemistry Studies of 2 Chlorotetraphenylene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional structure, electronic distribution, and reactivity of molecules. For 2-chlorotetraphenylene, these methods can provide valuable insights into how the chlorine substituent influences the inherent properties of the tetraphenylene (B3251814) framework.

Density Functional Theory (DFT) Applications in Chlorinated Polycyclic Aromatic Hydrocarbons

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs). DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties, such as orbital energies and charge distributions. mdpi.com

Table 1: Predicted Effects of Chlorination on Tetraphenylene Properties based on DFT Studies of other Cl-PAHs

| Property | Unsubstituted Tetraphenylene | Predicted this compound |

| Molecular Geometry | Saddle-shaped, D2d symmetry | Saddle-shaped, reduced symmetry |

| Bond Lengths (C-Cl) | N/A | ~1.74 Å (typical for aryl chlorides) |

| Dipole Moment | 0 D | Non-zero, directed towards the Cl atom |

| HOMO Energy | Relatively high | Lowered due to inductive effect of Cl |

| LUMO Energy | Relatively low | Lowered due to inductive effect of Cl |

| HOMO-LUMO Gap | Moderate | Slightly altered |

Note: The values for this compound are predictive and based on established trends in related compounds.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Time-Dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic parameters, such as UV-Vis and NMR spectra. For this compound, TD-DFT calculations could predict the electronic transitions responsible for its UV-Vis absorption spectrum. The presence of the chlorine atom may cause a slight red or blue shift (bathochromic or hypsochromic shift) of the absorption bands compared to tetraphenylene, depending on the nature of the electronic transitions involved.

Similarly, DFT can be used to calculate NMR chemical shifts. The chlorine substituent will exert both inductive and anisotropic effects, influencing the chemical shifts of the nearby protons and carbon atoms. These predicted spectra can serve as a valuable reference for experimental characterization.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. lumenlearning.comutdallas.edulibretexts.orgchemistrysteps.comscribd.com Tetraphenylene itself is known to have a rigid, saddle-shaped structure with a high barrier to ring inversion. oup.comoup.com An MD simulation of this compound would likely confirm this rigidity. The simulation would model the atomic motions, including bond vibrations, angle bending, and torsional rotations, at a given temperature. It is expected that the primary motion would be the "flapping" of the benzene (B151609) rings within the stable saddle conformation, with the high-energy planar transition state being inaccessible under normal conditions.

Aromaticity and Anti-aromaticity Characterization of the Eight-Membered Ring

The central eight-membered ring of tetraphenylene is a subject of significant theoretical interest regarding its aromatic character. While the peripheral benzene rings are clearly aromatic, the nature of the central cyclooctatetraene (B1213319) (COT) moiety is more complex. Due to its non-planar, tub-shaped geometry, the central ring in tetraphenylene is generally considered non-aromatic. oup.comoup.comresearchgate.net

Computational methods such as Nucleus-Independent Chemical Shift (NICS) and Gauge-Including Magnetically Induced Currents (GIMIC) are used to quantify the aromaticity of cyclic systems. nih.gov Studies on tetraphenylene and related ru.nlcirculenes have shown that the inner eight-membered ring exhibits paratropic ring currents, which are characteristic of anti-aromaticity. nih.gov Conversely, the outer perimeter of the molecule displays diatropic ring currents, indicative of aromaticity. nih.gov This creates a fascinating bifacial aromatic/anti-aromatic nature within the molecule. The introduction of a chlorine atom at the 2-position is not expected to fundamentally alter this balance, though it may induce minor quantitative changes in the calculated NICS values and ring currents.

Stereochemical Stability and Racemization Barriers of Chiral Tetraphenylene Derivatives

The rigid, saddle-shaped structure of tetraphenylene provides a scaffold for creating chiral molecules. researchgate.net Substitution on the benzene rings can lead to derivatives that lack a plane of symmetry, making them chiral. For a monosubstituted derivative like this compound, the molecule itself is chiral.

The stereochemical stability of such chiral derivatives is determined by the energy barrier to racemization, which in this case corresponds to the ring inversion of the tetraphenylene saddle. Experimental and computational studies have shown that the barrier to this inversion is exceptionally high, with some computational estimates being as high as 80-135 kcal/mol. researchgate.net This high barrier is a result of the significant strain energy required to achieve a planar conformation of the central eight-membered ring.

For this compound, the racemization barrier is expected to be similarly high, making its enantiomers configurationally stable at room temperature and even at elevated temperatures. acs.orgacs.org DFT calculations could be used to compute the precise energy of the transition state for ring inversion, providing a quantitative measure of its stereochemical stability.

Advanced Applications of 2 Chlorotetraphenylene and Its Derivatives in Materials Science and Catalysis

Applications in Advanced Organic Materials

The tetraphenylene (B3251814) core is a promising platform for the development of novel organic materials due to its intrinsic properties and rigid three-dimensional structure. oup.com

Derivatives of tetraphenylene are actively being explored for their use in organic electronic devices, including organic light-emitting diodes (OLEDs). oup.com The performance of these devices is highly dependent on the energy levels (HOMO/LUMO) and charge-transport characteristics of the materials used. The introduction of a 2-chloro substituent, an electron-withdrawing group, would be expected to lower the energy levels of the tetraphenylene scaffold. This modification is a key strategy in designing materials with tailored properties for specific electronic applications, such as optimizing charge injection or blocking capabilities in multi-layer device architectures.

Tetraphenylene derivatives have been successfully employed in the creation of liquid crystalline materials, particularly discotic liquid crystals, which can self-assemble into ordered columnar phases. oup.com These columnar structures are of great interest for applications as one-dimensional charge conductors.

Research has shown that the mesophase behavior is highly sensitive to the nature and position of substituents on the tetraphenylene core. oup.comrsc.org For instance, 1,8,9,16-tetraalkoxytetraphenylenes have been synthesized and shown to exhibit thermotropic liquid crystal properties. rsc.orghku.hk The stability and type of the liquid crystal phase are dependent on factors like the length of the alkyl chains and intermolecular interactions. rsc.orghku.hk The introduction of a polar chlorine atom onto the tetraphenylene ring would significantly alter the intermolecular forces, including dipole-dipole interactions, thereby influencing the self-assembly and thermal properties of the resulting material.

Table 1: Structure-Property Relationships in Substituted Tetraphenylene Liquid Crystals

| Substituent Type | Position | Observed Phase Behavior | Key Influencing Factor | Reference |

|---|---|---|---|---|

| Alkoxy Chains (-OR) | 1,8,9,16- | Thermotropic Columnar Phases | Alkyl chain length and lipophilicity | rsc.org |

| Alkyl Chains | 2,3,6,7,10,11,14,15- | Mesophases or Columnar Phases | Nature and length of alkyl substituents | oup.com |

| Long Alkoxy/Ether Chains | Multiple | Self-assembles into stacking nanosheets | Amphiphilic nature in polar solvents | oup.com |

| Chloro group (Predicted) | 2- | Modified Columnar or Nematic Phases | Increased polarity and dipole-dipole interactions | N/A |

The rigid and well-defined structure of tetraphenylene makes it a candidate for applications in molecular devices and as a component of molecular sensors. oup.com Its saddle-shaped cavity can potentially act as a host for specific guest molecules. The functionalization of this core, for instance with a chloro group, can modify the electronic properties and provide a reactive site for attaching recognition units. While research in this area is ongoing, related aromatic structures like meta-terphenyls have been successfully used as versatile fluorescent molecular sensors to monitor complex processes like polymerization in real-time. rsc.org

In the field of photovoltaics, particularly for perovskite solar cells (PSCs), hole transport materials (HTMs) are a critical component for achieving high efficiency and stability. nih.gov The ideal HTM should have appropriate energy levels for efficient hole extraction from the perovskite layer, as well as good hole mobility. nih.gov

Derivatives of fused tetraphenylethylene, a structurally related polycyclic aromatic hydrocarbon, have been designed and synthesized as effective HTMs for PSCs. nih.gov Research has demonstrated that synthetic methodologies for producing 2-substituted tetraphenylenes, including 2-chlorotetraphenylene, are valuable for the rapid synthesis of potential hole transport materials. researchgate.net The electron-withdrawing nature of the chlorine atom would lower the Highest Occupied Molecular Orbital (HOMO) energy level of the tetraphenylene core. This is a crucial design parameter for aligning the energy levels between the perovskite absorber and the HTM to enhance device performance. nih.gov

The tetraphenylene scaffold possesses inherent chirality due to its non-planar, saddle-shaped structure. This makes its derivatives highly promising for the development of chiroptical materials, which interact differently with left- and right-circularly polarized light. oup.com Synthetic strategies have been developed to produce enantiomerically pure, double-helical structures based on oligophenylene frameworks related to tetraphenylene. oup.com

While not tetraphenylene itself, chiral tetraphenylethylene (TPE) bimacrocycles have been shown to form self-inclusion superhelices in the crystal state. rsc.orgsemanticscholar.orgbohrium.com This helical arrangement leads to a dramatic enhancement of their chiroptical properties, including strong circular dichroism (CD) and circularly polarized luminescence (CPL) signals. rsc.orgsemanticscholar.orgresearchgate.net These findings highlight a powerful strategy: using rigid, chiral cores like tetraphenylene to construct helical superstructures, which amplifies the material's chiroptical response for potential applications in 3D displays, information storage, and chemo/biosensing. semanticscholar.org

Role in Asymmetric Catalysis and Ligand Design

The C2-symmetric and rigid backbone of tetraphenylene makes it an excellent scaffold for the design of chiral ligands and organocatalysts for asymmetric catalysis. oup.com The goal of asymmetric catalysis is to use a chiral catalyst to selectively produce one of two possible enantiomeric products. nih.gov

Researchers have successfully synthesized chiral ligands and catalysts based on the tetraphenylene skeleton. oup.com These include:

N,P-Ligands: A chiral N,P-ligand based on the tetraphenylene framework was prepared and used in combination with a rhodium precursor. This catalytic system proved effective for the asymmetric hydrogenation of α-acylaminoacrylates, achieving quantitative yields and excellent enantioselectivities (94–97% ee). oup.com

Organocatalysts: A series of Brønsted base organocatalysts with a tetraphenylene backbone were synthesized. These catalysts were applied to Diels-Alder reactions between anthrone and maleimides, yielding the desired products in good yields (58–92%) with moderate enantioselectivities (up to 43% ee). oup.com

In this context, this compound serves as a valuable and versatile synthetic intermediate. The chloro-substituent can be used as a handle for further chemical modifications, allowing for the systematic tuning of the steric and electronic properties of the resulting ligands to optimize their performance in various catalytic reactions.

Table 2: Performance of Tetraphenylene-Based Catalysts

| Catalyst Type | Reaction | Substrates | Result | Reference |

|---|---|---|---|---|

| Chiral N,P-Ligand + Rhodium | Asymmetric Hydrogenation | α-acylaminoacrylates | Quantitative yield, 94–97% ee | oup.com |

| Brønsted Base Organocatalyst | Diels-Alder Reaction | Anthrone and maleimides | 58–92% yield, up to 43% ee | oup.com |

Chiral Ligand Frameworks based on Substituted Tetraphenylenes

The development of chiral ligands is paramount for asymmetric catalysis, and the rigid, well-defined three-dimensional structure of the tetraphenylene core makes it an excellent platform for designing such ligands. The introduction of a chlorine atom at the 2-position of the tetraphenylene skeleton provides a reactive handle for further functionalization, allowing for the synthesis of a diverse range of chiral ligands.

The synthesis of 2-substituted tetraphenylenes, including this compound, can be achieved through transition-metal-catalyzed derivatization of the parent tetraphenylene molecule beilstein-journals.orgresearchgate.net. This method allows for the introduction of various functionalities, which can then be converted into coordinating groups necessary for metal binding in catalytic applications. For instance, the chloro-substituent can be transformed into phosphine (B1218219), amine, or alcohol moieties, which are common coordinating groups in chiral ligands.

The inherent chirality of unsymmetrically substituted tetraphenylenes is a key feature in the design of these ligands oup.comchinesechemsoc.org. The saddle-shaped geometry creates distinct spatial quadrants, and the placement of substituents, such as the chloro group, defines the chiral environment around the metal center. This steric and electronic control is crucial for achieving high levels of enantioselectivity in catalytic reactions. While direct applications of this compound in widely-used chiral ligands are still an emerging area of research, the principles established with other substituted tetraphenylenes, such as hydroxytetraphenylenes, demonstrate the potential of this class of compounds researchgate.net.

Enantioselective Transformations Mediated by Tetraphenylene-based Catalysts

Catalysts derived from substituted tetraphenylenes have shown significant promise in mediating a variety of enantioselective transformations. The unique steric and electronic properties of the tetraphenylene framework, which can be fine-tuned by substituents like the chloro group, play a crucial role in the efficacy and selectivity of these catalysts.

While specific examples detailing the catalytic activity of this compound are not yet abundant in the literature, the broader class of tetraphenylene-based catalysts has been successfully employed in several asymmetric reactions. For instance, chiral catalysts based on the tetraphenylene skeleton have been utilized in Diels-Alder reactions and asymmetric hydrogenations, demonstrating their potential in carbon-carbon and carbon-heteroatom bond-forming reactions. Although the enantioselectivities in some early examples were moderate, these studies have paved the way for the design of more effective catalysts rsc.org.

The development of synthetic routes to chiral tetraphenylene derivatives, including those with halogen substituents, is a critical step towards their application in catalysis nih.govoup.com. The ability to introduce a chloro group at a specific position allows for the strategic placement of catalytically active sites and the modulation of the electronic properties of the ligand, which can influence the catalytic cycle and the stereochemical outcome of the reaction. For example, the electron-withdrawing nature of the chlorine atom can affect the Lewis acidity of a coordinated metal center, thereby influencing its catalytic activity.

Below is a table summarizing the performance of representative tetraphenylene-based catalysts in enantioselective reactions, illustrating the potential of this class of compounds.

| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Tetraphenylene-based Organocatalyst | Diels-Alder | Anthrone and Maleimide | Cycloadduct | 58-92 | up to 43 |

| Rh/(S,S)-N,P-Ligand | Asymmetric Hydrogenation | α-Acylaminoacrylate | Chiral Amino Acid Derivative | Quantitative | 94-97 |

Supramolecular Chemistry and Host-Guest Systems

The well-defined, concave shape of the tetraphenylene scaffold makes it an ideal candidate for applications in supramolecular chemistry, particularly in the design of host-guest systems. The ability to functionalize the tetraphenylene core, for instance with a chloro-substituent, allows for the tuning of its recognition properties and the construction of complex supramolecular assemblies.

The rigid, saddle-shaped structure of tetraphenylene derivatives creates a cavity that can encapsulate guest molecules of complementary size and shape. The introduction of functional groups, such as those that can be derived from this compound, can introduce specific binding sites, such as hydrogen bond donors or acceptors, or metal coordination sites, to enhance the host-guest interactions.

While the direct use of this compound in host-guest systems is an area ripe for exploration, studies on other functionalized tetraphenylenes have demonstrated the feasibility of this approach. For example, tetraalkoxy-substituted tetraphenylenes have been shown to self-assemble into stacking nanosheets in polar solvents, indicating their potential as building blocks for supramolecular soft nanomaterials rsc.orgoup.com. The presence of halogen atoms can also influence supramolecular assembly through halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials mdpi.comresearchgate.net.

The table below provides examples of host-guest systems based on functionalized macrocycles, illustrating the principles that could be applied to this compound-based systems.

| Host Molecule | Guest Molecule(s) | Key Interactions | Application |

| Tetraalkoxy-substituted Tetraphenylene | Polar Solvents | van der Waals, π-π stacking | Supramolecular Soft Nanomaterials |

| Tweezer-like Host with Dibenzo-24-crown-8 Moieties | Paraquat Derivative | Host-Guest Complexation | Molecular Recognition |

| Halogenated Aromatic Synthons | Carbonyl-containing molecules | Halogen Bonding | Crystal Engineering |

Derivatization Chemistry and the Significance of 2 Chlorotetraphenylene As a Building Block

Chiral Tetraphenylene (B3251814) Derivatives and Atropisomerism

The inherent nonplanar, saddle-shaped geometry of the tetraphenylene core means that unsymmetrical substitution can lead to chiral molecules. This chirality, arising from hindered rotation around single bonds, is known as atropisomerism. The introduction of a substituent at the 2-position, as in 2-chlorotetraphenylene, breaks the molecule's symmetry, making it a chiral entity. The development of synthetic routes to enantiomerically pure tetraphenylene derivatives is essential for their application in areas such as asymmetric catalysis and chiroptical materials.

The direct asymmetric synthesis of chiral tetraphenylenes represents an efficient strategy for obtaining enantiopure materials. nih.gov One powerful approach involves the catalytic enantioselective cycloaddition of two triyne molecules. For instance, a cationic Rhodium-ligand complex can catalyze the consecutive inter- and intramolecular cycloadditions to construct the tetraphenylene skeleton with high enantioselectivity. elsevierpure.com

While many methods build the chiral scaffold from acyclic precursors, this compound serves as a valuable platform for synthesizing other chiral derivatives. As an aryl chloride, it is a suitable electrophile for various palladium-catalyzed cross-coupling reactions. fiveable.me By employing a chiral catalyst system, such as a palladium precursor with a chiral phosphine (B1218219) ligand, it is conceptually feasible to perform an asymmetric Suzuki-Miyaura or similar coupling reaction. This would involve the coupling of this compound with an achiral coupling partner to generate a new, enantiomerically enriched chiral tetraphenylene derivative.

An alternative to asymmetric synthesis for obtaining enantiopure compounds is the resolution of a racemic mixture. This classical method involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers possess different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.

A notable example within the tetraphenylene family is the resolution of racemic 1,8,9,16-tetrahydroxyltetraphenylene. researchgate.net The process involves the following steps:

Esterification : The racemic mixture of the tetrol is reacted with an enantiopure chiral acid derivative, such as (S)-camphorsulfonyl chloride, to form two diastereomeric tetra-camphorsulfonate esters.

Separation : These diastereomers are then separated using column chromatography.

Deprotection : Subsequent hydrolysis of the separated esters removes the chiral auxiliary, yielding the two enantiomers of 1,8,9,16-tetrahydroxyltetraphenylene in their pure forms.

This strategy highlights a viable pathway for obtaining enantiopure derivatives starting from a racemic product that could, in principle, be synthesized from this compound after conversion of the chloro group to a hydroxyl group.

Multi-substituted Tetraphenylenes and Their Architectural Diversity

This compound is a gateway to a wide array of mono-substituted tetraphenylenes, which in turn can be precursors to multi-substituted architectures. The chloro group is a versatile functional handle for introducing diverse substituents onto the tetraphenylene core. Transition-metal-catalyzed derivatization provides a powerful method for this functionalization. beilstein-journals.org

For example, palladium-catalyzed reactions can be used to introduce acetoxy and carbonyl groups, while gold-catalyzed reactions can achieve halogenation with other halogens (Br, I). beilstein-journals.org The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is particularly powerful for creating new carbon-carbon bonds. libretexts.orgyoutube.com Using this compound as the halide component, a vast range of aryl, vinyl, or alkyl groups can be installed at the 2-position. This architectural diversity is critical for fine-tuning the electronic and steric properties of the molecule for specific applications.

The following table summarizes the synthesis of various 2-substituted tetraphenylenes via direct, transition-metal-catalyzed derivatization of the parent tetraphenylene.

| Product | Catalyst/Reagent | Yield (%) |

|---|---|---|

| 2-Acetoxytetraphenylene | Pd(OAc)₂ / PhI(OAc)₂ | 72 |

| This compound | AuCl₃ / NCS | 75 |

| 2-Bromotetraphenylene | AuCl₃ / NBS | 86 |

| 2-Iodotetraphenylene | AuCl₃ / NIS | 80 |

| 2-Benzoyltetraphenylene | Pd(OAc)₂ / PhCN | 85 |

Data sourced from research on transition-metal-catalyzed derivatization of tetraphenylene. beilstein-journals.org

Exploring Aza-Analogs and Other Heteroatom-Containing Tetraphenylene Scaffolds

The introduction of heteroatoms into the tetraphenylene framework can dramatically alter its electronic properties, conformation, and potential for coordination chemistry. This compound can serve as a key starting material for synthesizing such heteroatom-containing analogs.

Through nucleophilic aromatic substitution or transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, the chloro group can be replaced with nitrogen-, oxygen-, or sulfur-containing functionalities. These functionalized derivatives can then undergo intramolecular cyclization reactions to form heteroatom-bridged tetraphenylenes. nih.govacs.org For example, a tetraphenylene bearing hydroxyl or amino groups at appropriate positions can be used to construct oxygen- or nitrogen-bridged systems through palladium-catalyzed C-O or C-N bond formation. acs.org These bridged scaffolds often exhibit reduced puckering of the central eight-membered ring and modified electronic properties due to the participation of the heteroatom lone pairs in the π-system. nih.govacs.org

Beyond bridging the existing scaffold, heteroatoms can be incorporated into the core ring structure itself, creating aza-analogs or other heterocyclic variants. While these are often built using customized cyclization strategies from different precursors, the functionalization capabilities demonstrated by this compound are indicative of the broader chemical toolset available for creating complex, heteroatom-rich, saddle-shaped molecules. researchgate.net

Future Research Directions and Emerging Paradigms in 2 Chlorotetraphenylene Chemistry

Development of Novel Synthetic Routes for Diverse Chlorinated Tetraphenylenes

While the synthesis of the parent tetraphenylene (B3251814) has seen significant progress, the efficient and regioselective synthesis of its derivatives, including chlorinated analogues, remains a challenging pursuit. researchgate.net Future research will likely focus on overcoming the limitations of traditional methods, which often suffer from harsh conditions or complex procedures. researchgate.net A primary direction is the advancement of late-stage functionalization, a concise strategy for diversifying complex molecular scaffolds. rsc.org

Transition-metal catalysis has emerged as a powerful tool for derivatizing the tetraphenylene core. researchgate.net For instance, a gold(III) chloride (AuCl₃)-catalyzed reaction has been developed for the direct chlorination of tetraphenylene. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions through C-H activation offer a straightforward method for constructing complex tetraphenylene-based structures. dntb.gov.ua Research is expected to expand the portfolio of transition metals, with nickel and platinum-based catalysts also showing promise in facilitating C-C bond cleavage and formation to yield the tetraphenylene skeleton. oup.com The development of these methods allows for the introduction of not just chlorine but also other halogens (Br, I), acetoxy, and carbonyl functionalities onto the tetraphenylene molecule. researchgate.net

Another promising avenue is the functionalization of tetraphenylenes via atom insertion into cyclic iodonium (B1229267) salts. rsc.org This strategy involves the regioselective synthesis of cyclic iodonium salts from suitably substituted tetraphenylenes, which can then undergo reactions to insert various atoms, including nitrogen, oxygen, and sulfur, leading to novel fused-ring systems and double helical architectures. rsc.org Further exploration of homo-coupling reactions of unsymmetrical o-iodobiphenyls using palladium or copper catalysts also presents a viable route to regioisomeric tetraphenylene derivatives. researchgate.netrsc.org

| Catalytic System | Reactant(s) | Product Type | Key Features |

| AuCl₃ | Tetraphenylene | 2-Chlorotetraphenylene | Direct chlorination of the parent scaffold. researchgate.net |

| Pd(OAc)₂ | Tetraphenylene, PhI(OAc)₂ | 2-Acetoxytetraphenylene | Late-stage acetoxylation. researchgate.net |

| Pd-catalysis | 2-iodobiphenyls, ortho-chloroacetophenones | Tribenzo[a,c,f]cyclooctanones | C-H activation for building complex cores. dntb.gov.ua |

| Ni-catalysis | Substituted 1,2-diiodobenzenes | Substituted tetraphenylenes | Enables synthesis of tetraphenylenes with various substituents (e.g., Et, Ph, Me₃Si). oup.com |

| CuCl₂-mediation | 2,2'-dilithiobiaryls, ZnCl₂ | Biphenylenes, Tetraphenylenes | Smooth transmetallation and reductive elimination. rsc.org |

| Pt(PEt₃)₃ / Pd(PEt₃)₃ | Biphenylene (B1199973) | Tetraphenylene | Catalytic dimerization via C-C bond cleavage. oup.com |

Advanced Computational Design and Prediction for Functionalized Tetraphenylenes

The vast chemical space accessible through functionalization necessitates efficient methods for predicting molecular properties to guide synthetic efforts. Advanced computational modeling is emerging as an indispensable tool for this purpose. nih.gov Future research will increasingly rely on in silico methods to design novel chlorinated and functionalized tetraphenylenes with tailored electronic, optical, and physical characteristics.

Quantitative Structure-Property Relationship (QSPR) workflows are being developed to predict a variety of physicochemical properties for environmental chemicals, including octanol-water partition coefficient (logP), water solubility (logS), boiling point, and melting point, using molecular fingerprints and machine learning. nih.gov These models can be adapted for tetraphenylene derivatives to rapidly estimate their properties, aiding in the design of materials with specific solubility or processing characteristics. nih.gov

More sophisticated deep learning architectures, such as Bidirectional Long Short-Term Memory (BiLSTM) networks combined with attention modules, are showing superior performance in predicting molecular properties from SMILES strings without requiring complex spatial information. mdpi.com Such data-driven, end-to-end models can be trained to predict the properties of novel tetraphenylene structures with high accuracy. mdpi.com Furthermore, Multilevel Graph Convolutional Neural Networks (MGCN) can model complex quantum interactions within a molecule, offering a powerful method for predicting properties like atomization energy by representing the molecule as a graph to preserve its internal structure. aaai.org These computational approaches can accelerate the discovery of new materials by prioritizing synthetic targets with the most promising predicted properties. nih.gov

| Computational Model | Input Data | Predicted Properties | Relevance for Tetraphenylenes |

| QSPR with Machine Learning | Molecular Fingerprints | logP, logS, Boiling Point, Melting Point | Rapidly screen for desired physicochemical properties to guide material design. nih.gov |

| Deep Learning (e.g., BCSA) | SMILES Strings | Aqueous Solubility, Oil-Water Partition Coefficient | High-accuracy prediction from simple 1D representation, enabling fast screening of virtual libraries. mdpi.com |

| Graph Neural Networks (e.g., MGCN) | Molecular Graph (3D structure) | Atomization Energy, Quantum Properties | Models complex quantum interactions to predict fundamental electronic properties for materials applications. aaai.org |

| Density Functional Theory (DFT) | Atomic Coordinates | Structure, Reactivity, Electronic Properties | Provides detailed understanding of reaction mechanisms and structure-function relationships in catalytic applications. nih.gov |

Expansion of Applications in Advanced Materials Science and Catalysis

The intrinsic properties and unique three-dimensional topology of tetraphenylenes make them highly attractive for applications in materials science and catalysis. researchgate.netoup.com The introduction of a chloro-substituent and other functional groups serves to modulate these properties, opening up new avenues for advanced applications.

In materials science, functionalized tetraphenylenes have been investigated as building blocks for liquid crystals. oup.com Their rigid, saddle-shaped structure can induce specific packing motifs essential for liquid crystalline phases. Late-stage functionalization methodologies are being applied to the rapid synthesis of tetraphenylene-based hole transport materials, which are critical components in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net The ability to tune the electronic properties through substitution is key to optimizing their performance in these applications.

In the realm of catalysis, the rigid and chiral nature of the tetraphenylene scaffold makes it an excellent platform for developing novel asymmetric catalysts. researchgate.net While direct catalytic applications of this compound are still emerging, related chlorinated compounds have shown significant activity. For example, cobalt porphyrin complexes, which share structural similarities in terms of a complex organic framework, have demonstrated superior activity in the catalytic dechlorination of chlorinated ethylenes. nih.gov This suggests potential applications for tetraphenylene-based catalysts in environmental remediation. The development of chiral tetraphenylene derivatives continues to be a focus for their use in asymmetric catalysis, where the defined three-dimensional structure can impart high stereoselectivity. oup.com

| Application Area | Type of Tetraphenylene Derivative | Key Property/Function |

| Materials Science | 1,8,9,16-Tetrasubstituted tetraphenylenes | Thermotropic liquid crystalline behavior. oup.com |

| Organic Electronics | Functionalized tetraphenylenes | Hole transport materials for OLEDs. rsc.orgresearchgate.net |

| Asymmetric Catalysis | Chiral tetraphenylene derivatives | Chiral ligands/catalysts for enantioselective reactions. researchgate.netoup.com |

| Supramolecular Chemistry | Functionalized tetraphenylenes | Self-assembling building blocks. researchgate.net |

Elucidation of Structure-Activity Relationships in Functionalized Tetraphenylenes

A critical frontier in tetraphenylene chemistry is the systematic elucidation of structure-activity relationships (SAR) and structure-property relationships (SPR). Understanding how the type, position, and orientation of substituents on the tetraphenylene core influence its chemical reactivity, catalytic activity, and material properties is paramount for rational design.

Future research will need to employ systematic studies where a series of derivatives with varied substituents at the 2-position (and others) are synthesized and characterized. For example, comparing the electronic and material properties of this compound with 2-bromotetraphenylene, 2-acetyltetraphenylene, and 2-methoxytetraphenylene would provide direct insight into the electronic and steric effects of the substituent.

Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), will be invaluable. mdpi.com Although these methods have been extensively applied to drug discovery, their principles are directly applicable to materials science and catalysis. mdpi.comnih.gov By correlating the 3D steric and electrostatic fields of a series of functionalized tetraphenylenes with their observed activity (e.g., catalytic turnover frequency or charge carrier mobility), predictive models can be built. These models can identify which structural features are key for high performance and guide the design of next-generation molecules, providing valuable information for further optimization and the rational design of novel tetraphenylene-based materials and catalysts. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chlorotetraphenylene, and how can researchers optimize reaction conditions?

- Methodological Answer : Begin by conducting a systematic literature review using platforms like SciFinder or Reaxys to identify peer-reviewed protocols for synthesizing chlorinated aromatic compounds. Focus on reactions involving tetraphenylene derivatives and chlorination agents (e.g., Cl2, SOCl2). Optimize conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield and purity. Validate results with HPLC or GC-MS .

- Key Evidence : Systematic search strategies and validation techniques are emphasized in and .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm aromatic substitution patterns and chlorine placement. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Cross-reference spectral data with databases like SDBS or NIST Chemistry WebBook .

- Key Evidence : provides CAS and structural data for analogous chlorophenols, aiding in spectral interpretation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow OSHA and GHS guidelines: use fume hoods, nitrile gloves, and eye protection. Review Safety Data Sheets (SDS) for chlorinated aromatics, noting acute toxicity and environmental hazards. Implement waste disposal protocols for halogenated organics .

- Key Evidence : and outline toxicity precautions and PPE requirements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Replicate experiments under identical conditions to verify reproducibility. Employ computational tools (DFT calculations, NMR prediction software) to model expected spectra. Compare results with crystallographic data to resolve structural ambiguities. Publish conflicting findings with detailed experimental logs to aid peer review .

- Key Evidence : highlights iterative analysis for resolving data inconsistencies .

Q. What strategies are recommended for optimizing the regioselectivity of chlorination in tetraphenylene systems?

- Methodological Answer : Use directing groups (e.g., electron-withdrawing substituents) to control chlorination sites. Screen catalysts (e.g., Lewis acids like FeCl3) under varying temperatures. Monitor reaction progress via <sup>19</sup>F NMR if fluorinated analogs are used as probes. Apply kinetic studies to identify rate-determining steps .

Q. How can the environmental persistence of this compound be assessed?

- Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Measure half-life in soil/water matrices using LC-MS/MS. Evaluate bioaccumulation potential via octanol-water partition coefficients (log KOW). Compare results with regulatory thresholds (e.g., EPA PBT criteria) .

- Key Evidence : and outline ecological testing frameworks .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Use molecular docking simulations to study interactions with catalytic sites (e.g., palladium complexes). Apply QSAR models to predict reaction pathways. Validate with experimental kinetics (e.g., Arrhenius plots) and in-situ IR spectroscopy .

Data Presentation Guidelines

- Synthesis Optimization : Tabulate reaction yields, solvent polarity, and catalyst loadings.

- Spectroscopic Validation : Include comparative tables of observed vs. predicted NMR shifts.

- Environmental Impact : Summarize degradation rates and toxicity endpoints in a risk matrix.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.